molecular formula C21H37ClN2O3 B13773962 2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride CAS No. 68097-71-2

2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride

Cat. No.: B13773962
CAS No.: 68097-71-2
M. Wt: 401.0 g/mol
InChI Key: ZWZPZDFOMNMTFL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl chain, and a decyloxycarbanilate moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with o-decyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or distillation to ensure its suitability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbanilates.

Scientific Research Applications

2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the decyloxycarbanilate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl acrylate
  • 2-(Dimethylamino)ethyl benzoate

Uniqueness

2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced solubility and stability in aqueous environments, making it particularly useful in applications requiring these characteristics.

Properties

CAS No.

68097-71-2

Molecular Formula

C21H37ClN2O3

Molecular Weight

401.0 g/mol

IUPAC Name

2-[(2-decoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H36N2O3.ClH/c1-4-5-6-7-8-9-10-13-17-25-20-15-12-11-14-19(20)22-21(24)26-18-16-23(2)3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,22,24);1H

InChI Key

ZWZPZDFOMNMTFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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